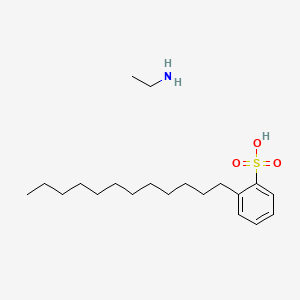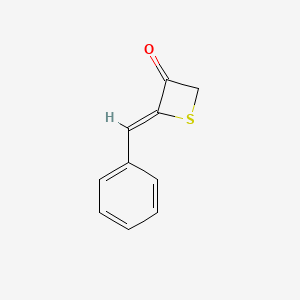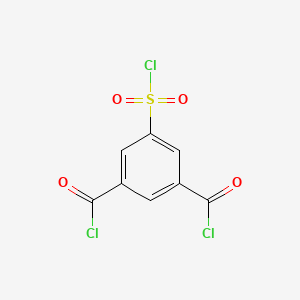
5-(Chlorosulfonyl)benzene-1,3-dicarbonyl dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chlorosulfonyl)benzene-1,3-dicarbonyl dichloride is an organic compound with the molecular formula C8H3Cl3O4S It is a derivative of benzene and contains both chlorosulfonyl and dicarbonyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)benzene-1,3-dicarbonyl dichloride typically involves the chlorosulfonation of benzene-1,3-dicarboxylic acid. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The process involves the following steps:
Chlorosulfonation: Benzene-1,3-dicarboxylic acid is treated with chlorosulfonic acid, resulting in the formation of 5-(Chlorosulfonyl)benzene-1,3-dicarboxylic acid.
Conversion to Dichloride: The resulting 5-(Chlorosulfonyl)benzene-1,3-dicarboxylic acid is then treated with thionyl chloride (SOCl2) to convert the carboxylic acid groups into acyl chlorides, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Chlorosulfonyl)benzene-1,3-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 5-(Chlorosulfonyl)benzene-1,3-dicarboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Hydrolysis Conditions: Hydrolysis is typically carried out under acidic or basic conditions.
Major Products
Substitution Products: Sulfonamides, sulfonates, and other derivatives.
Reduction Products: Sulfonamides and sulfonic acids.
Hydrolysis Products: 5-(Chlorosulfonyl)benzene-1,3-dicarboxylic acid.
Applications De Recherche Scientifique
5-(Chlorosulfonyl)benzene-1,3-dicarbonyl dichloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(Chlorosulfonyl)benzene-1,3-dicarbonyl dichloride involves its reactivity towards nucleophiles and reducing agents. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. The dicarbonyl groups can undergo reduction to form various derivatives. The compound’s reactivity is influenced by the electronic effects of the substituents on the benzene ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Chlorosulfonyl)isophthalic acid
- 5-(Chlorosulfonyl)benzene-1,3-dicarboxylic acid
- 5-(Chlorosulfonyl)benzene-1,3-dicarbonyl dichloride
Uniqueness
This compound is unique due to the presence of both chlorosulfonyl and dicarbonyl functional groups, which confer distinct reactivity patterns. This makes it a versatile intermediate for the synthesis of a wide range of compounds.
Propriétés
Numéro CAS |
38215-37-1 |
|---|---|
Formule moléculaire |
C8H3Cl3O4S |
Poids moléculaire |
301.5 g/mol |
Nom IUPAC |
5-chlorosulfonylbenzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C8H3Cl3O4S/c9-7(12)4-1-5(8(10)13)3-6(2-4)16(11,14)15/h1-3H |
Clé InChI |
JPPYSPAXPNNOBC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(=O)Cl)S(=O)(=O)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


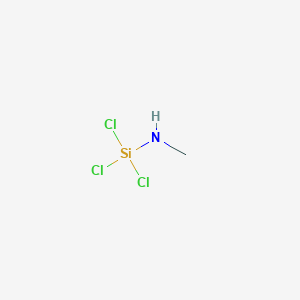

![(2S,3S)-Spiro[cyclopropane-1,9'-fluorene]-2,3-dicarboxylic acid](/img/structure/B14678043.png)

![2,2'-(1,4-Phenylene)bis[4-(2-methylpropyl)-1,3-oxazol-5(4H)-one]](/img/structure/B14678057.png)
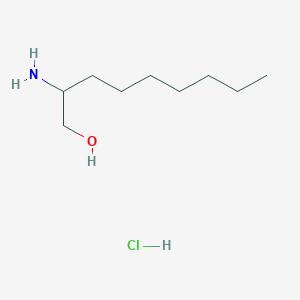
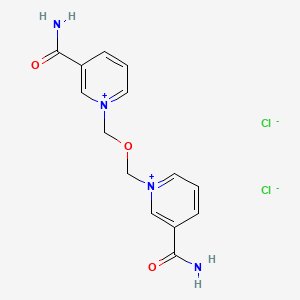
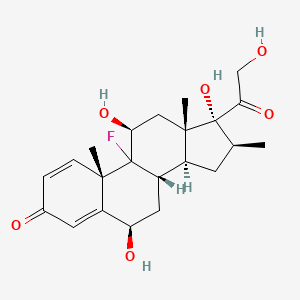

![[(1R,2R)-2-Phenylcyclohexyl]methanol](/img/structure/B14678093.png)
![S-[(Pyridin-3-yl)methyl] dibutylcarbamothioate](/img/structure/B14678106.png)
